Comparative Isoform Selectivity: S1PR1 Modulator 1 vs. First-in-Class Fingolimod
S1PR1 modulator 1 is a highly selective S1PR1 inhibitor, exhibiting a >40-fold selectivity over S1PR3 and >80-fold selectivity over S1PR2 and S1PR4 [1]. In stark contrast, the first-in-class S1PR modulator fingolimod is a non-selective agonist that binds to and activates all five S1PR subtypes (S1PR1-5) [2]. This represents a fundamental difference in target specificity.
| Evidence Dimension | Selectivity over other S1P receptor isoforms (S1PR2, S1PR3, S1PR4) |
|---|---|
| Target Compound Data | >40-fold over S1PR3; >80-fold over S1PR2 and S1PR4 (pIC50: S1PR1=7.6, S1PR3=6, S1PR2/S1PR4=<5) |
| Comparator Or Baseline | Fingolimod (FTY720) active metabolite: Non-selective, activates S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. |
| Quantified Difference | Target compound is selective, comparator is non-selective (qualitative difference in selectivity profile). |
| Conditions | Cell-based assays for target compound; receptor binding/activation assays for comparator. |
Why This Matters
Selectivity is paramount for dissecting S1PR1-specific signaling pathways; using a non-selective modulator like fingolimod introduces confounding off-target effects that obscure S1PR1's true biological role.
- [1] Bell M, et al. Discovery of Soft-Drug Topical Tool Modulators of Sphingosine-1-phosphate Receptor 1 (S1PR1). ACS Med Chem Lett. 2019 Feb 14;10(3):341-347. View Source
- [2] Chun J, Hartung HP. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clin Neuropharmacol. 2010;33(2):91-101. View Source
